N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thioamides. This compound is characterized by its unique structure, which includes an imidazole ring substituted with phenyl and p-tolyl groups, and a thioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol with N-phenyl-2-chloroacetamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The thioacetamide moiety may also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-naphthylamine: Known for its antioxidant properties.
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Used in various organic synthesis reactions.
Uniqueness
N-phenyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its combination of an imidazole ring with a thioacetamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-18-12-14-19(15-13-18)22-16-25-24(27(22)21-10-6-3-7-11-21)29-17-23(28)26-20-8-4-2-5-9-20/h2-16H,17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWRPSWLRUAUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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